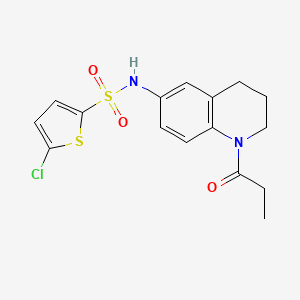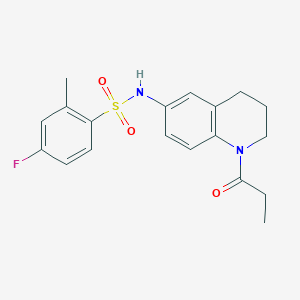![molecular formula C19H25N5O B6570488 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide CAS No. 946245-06-3](/img/structure/B6570488.png)
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including the nucleotides cytosine, thymine, and uracil . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms, and it’s found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyrrolidine rings would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Pyrimidine and pyrrolidine derivatives are known to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These properties could include its solubility, melting point, boiling point, and reactivity .作用機序
Target of Action
TCMDC-124718, also known as N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .
Mode of Action
The compound interacts with PfCLK3 by inhibiting its function . The co-crystal structure of PfCLK3 with TCMDC-124718 facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 affects the RNA splicing process in the parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
falciparum killing assays . Efficacy in parasites was maintained when the compound was washed out 6 hours after exposure .
Result of Action
The inhibition of PfCLK3 by TCMDC-124718 leads to the death of the parasite . The compound shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .
Action Environment
The compound’s efficacy and selectivity for pfclk3 make it a promising lead in the search for a single-dose cure for malaria .
実験室実験の利点と制限
N-MPPB has several advantages for use in laboratory experiments. Firstly, it is a synthetic compound that can be easily and cost-effectively synthesized. Secondly, it has been studied for its potential to act as an inhibitor of enzymes and receptors involved in cellular signaling pathways, making it a useful tool for studying the regulation of various physiological processes. Finally, it has been studied for its potential to act as a modulator of the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
However, there are some limitations to the use of N-MPPB in laboratory experiments. Firstly, the mechanism of action of N-MPPB is not fully understood, making it difficult to predict its effects on various biochemical and physiological processes. Secondly, N-MPPB is a relatively new compound, and its safety profile is not yet fully established. Finally, the effects of N-MPPB on humans have not been studied, so its use in human studies is not recommended.
将来の方向性
For research include exploring its potential as an inhibitor of enzymes and receptors involved in cellular signaling pathways, such as the G-protein coupled receptor (GPCR) family and the 5-HT1A receptor. In addition, further research is needed to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, further research is needed to explore the potential of N-MPPB to modulate the activity of various physiological processes, such as inflammation, pain, and immune responses. Finally, further research is needed to explore the safety profile of N-MPPB and its potential use in human studies.
合成法
N-MPPB can be synthesized through a variety of methods. The most common method involves the reaction of 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)butanamide with a base, such as sodium hydroxide, to form the desired compound. This method is simple and efficient, as it does not require any special equipment or solvents. Other methods for synthesizing N-MPPB include the use of Grignard reagents, organic solvents, or the use of catalysts.
科学的研究の応用
N-MPPB has been studied for its potential to act as an inhibitor of enzymes and receptors involved in cellular signaling pathways. In particular, it has been studied for its potential to modulate the activity of the G-protein coupled receptor (GPCR) family, which is involved in a wide range of physiological processes, including inflammation, pain, and immune responses. N-MPPB has also been studied for its potential to act as a modulator of the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, N-MPPB has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
生化学分析
Biochemical Properties
TCMDC-124718 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of TCMDC-124718 is the enzyme prolyl-tRNA synthetase (ProRS) in Plasmodium falciparum, the parasite responsible for malaria . TCMDC-124718 acts as an allosteric inhibitor of ProRS, binding outside the active site and inhibiting its activity. This interaction is highly selective, with TCMDC-124718 showing over 100 times specificity for Plasmodium falciparum ProRS compared to the human counterpart . This selectivity is crucial for minimizing potential toxicity in human cells.
Cellular Effects
TCMDC-124718 has been shown to exert significant effects on various types of cells and cellular processes. In Plasmodium falciparum, TCMDC-124718 inhibits the activity of ProRS, leading to a disruption in protein synthesis and ultimately causing the death of the parasite . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, TCMDC-124718 has been observed to interfere with the phosphorylation of splicing factors, which are essential for RNA processing in the parasite . This disruption in RNA processing further contributes to the antiparasitic effects of TCMDC-124718.
Molecular Mechanism
The molecular mechanism of action of TCMDC-124718 involves its binding interactions with biomolecules and its effects on enzyme activity. TCMDC-124718 binds to the prolyl-tRNA synthetase enzyme in Plasmodium falciparum, inhibiting its activity by inducing conformational changes that prevent substrate binding . This allosteric inhibition is highly specific, ensuring that the compound selectively targets the parasite enzyme without affecting the human counterpart. Additionally, TCMDC-124718 has been shown to inhibit the phosphorylation of splicing factors, which are crucial for RNA processing in the parasite . This dual mechanism of action enhances the compound’s efficacy as an antiparasitic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCMDC-124718 have been observed to change over time. The compound exhibits good stability, maintaining its inhibitory activity against prolyl-tRNA synthetase over extended periods . Degradation of TCMDC-124718 can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that TCMDC-124718 can cause sustained inhibition of parasite growth, with minimal effects on human cells . These findings highlight the potential of TCMDC-124718 as a long-lasting therapeutic agent.
Dosage Effects in Animal Models
The effects of TCMDC-124718 vary with different dosages in animal models. Studies have shown that low doses of TCMDC-124718 are effective in inhibiting parasite growth without causing significant toxicity . At higher doses, TCMDC-124718 can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage of TCMDC-124718 to achieve maximum therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
TCMDC-124718 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which catalyze the oxidation of TCMDC-124718, followed by conjugation reactions that enhance its solubility and facilitate its excretion . The metabolic pathways of TCMDC-124718 are crucial for determining its pharmacokinetic properties and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of TCMDC-124718 within cells and tissues are mediated by specific transporters and binding proteins. TCMDC-124718 is actively transported into cells by membrane transporters, where it accumulates in the cytoplasm and exerts its inhibitory effects on prolyl-tRNA synthetase . The compound is also distributed to various tissues, including the liver, kidneys, and spleen, where it undergoes metabolism and excretion . The distribution of TCMDC-124718 is essential for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of TCMDC-124718 is primarily in the cytoplasm, where it interacts with prolyl-tRNA synthetase and other biomolecules . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its accumulation in the cytoplasm is sufficient to exert its inhibitory effects on protein synthesis and RNA processing in Plasmodium falciparum . The subcellular localization of TCMDC-124718 is a key factor in its mechanism of action and therapeutic potential.
特性
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-6-18(25)21-15-7-9-16(10-8-15)22-19-20-14(2)13-17(23-19)24-11-4-5-12-24/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOZFFIMSZSDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570408.png)



![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570437.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570442.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570452.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6570454.png)
![8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570461.png)
![3-[(4-chlorophenyl)methyl]-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570465.png)
![8-(2-ethylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570466.png)
![2-ethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B6570476.png)
![N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B6570494.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide](/img/structure/B6570506.png)